molecular formula C15H13NO4 B8732034 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID

3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID

Cat. No.: B8732034
M. Wt: 271.27 g/mol
InChI Key: JQBKIISNFMAQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . It is also known by other names such as N-benzyloxycarbonyl-3-aminobenzoic acid and carbobenzoxy-m-aminobenzoesaeure . This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of benzoic acid, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID typically involves the protection of the amino group of 3-aminobenzoic acid with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of 3-aminobenzoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and deprotecting agents like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID can be compared with other similar compounds such as:

The uniqueness of this compound lies in its benzyloxycarbonyl group, which provides additional protection and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,19)(H,17,18)

InChI Key

JQBKIISNFMAQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Aminobenzoic acid (2.94 g, 21 mmol) was suspended in 50 ml of methanol and treated with carbobenzoxy chloride (3.0 ml, 21 mmol). The mixture was sonicated for 10 min and water was added resulting in the crystallization of the product, 3-(benzyloxycarbonylamino)benzoic acid, (mp 218-219° C.), obtained in 67% yield. C, H, and N analysis: calc. 66.41% C, 4.83% H, 5.16% N; found 66.30% C, 4.82% H, 5.20% N.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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